molecular formula C5H10CaNO4S+ B602431 Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate CAS No. 1225580-91-5

Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate

Cat. No. B602431
M. Wt: 412.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate is a chemical compound with the molecular formula C5H10CaNO4S+ and a molecular weight of 412.55 . This compound is of interest for the treatment of alcoholism.


Molecular Structure Analysis

The molecular structure analysis of this compound would require detailed spectroscopic data such as NMR, IR, or X-ray crystallography. Unfortunately, such detailed data is not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C5H10CaNO4S+) and molecular weight (412.55) . Additional properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .

Scientific Research Applications

Crystal Structure Analysis

  • Polymorph Structures: A study by Maccaroni et al. (2011) on Calcium acamprosate, a polymorph of Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate, revealed insights into its crystal structure. The triclinic modification of this compound was found to have an all-trans configuration, differing from its monoclinic polymorph. This highlights the compound's potential in crystallography and materials science research (Maccaroni, Panzeri, & Malpezzi, 2011).

Neurotoxicity Studies

  • Calcium Channels in Neurotoxicity: Wang and Jin (2012) discussed the impact of perfluorooctane sulfonate (PFOS) on brain tissue, highlighting the role of calcium in mediating neurotransmitter release and nerve growth. This indicates the importance of understanding calcium-related compounds in neurological research (Wang & Jin, 2012).

Environmental Science

  • Removal of Environmental Contaminants: Zhao et al. (2013) explored the role of calcium ions in the removal of perfluorooctane sulfonate from water. Their findings on calcium's interaction with environmental pollutants provide essential insights for environmental science and engineering (Zhao, Zhang, He, Wang, Hou, & Luan, 2013).

Protein Interactions

  • Binding of Calcium in Protein Solutions: Research by Carr (1953) investigated the binding of calcium to bovine serum albumin, revealing the crucial role of calcium in protein interactions and possibly in various biochemical pathways (Carr, 1953).

Friction Surface Studies

  • Boundary Film Formation in Friction Surfaces: A study by Giasson et al. (1994) on overbased calcium sulfonates, which are related to Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate, showed their use in preventing wear by forming a boundary film on friction surfaces. This has implications in materials science and mechanical engineering (Giasson, Palermo, Buffeteau, Desbat, & Turlet, 1994).

Coordination Modes in Crystals

  • Hydrogen Bonding and Coordination in Crystals: Francis et al. (2003) delved into the coordination modes of calcium ions in a particular crystal structure. This research can inform the design and synthesis of new materials and compounds (Francis, Muthiah, Rychlewska, & Warżajtis, 2003).

Adsorption Studies

  • Adsorption on Mineral Surfaces: Tang et al. (2010) investigated the adsorption of perfluorooctane sulfonate onto mineral surfaces, demonstrating the significant role of calcium in environmental and surface chemistry (Tang, Fu, Gao, Criddle, & Leckie, 2010).

Safety And Hazards

The specific safety and hazard information for Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate is not provided in the search results . For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i2D2,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEXQWVYZZXPJW-RYKMJATISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10CaNO4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acamprosate-d12 Calcium (dipropyl-d12)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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